Product packaging for 1-((4-Methylcyclohexyl)methyl)piperazine(Cat. No.:)

1-((4-Methylcyclohexyl)methyl)piperazine

Cat. No.: B13580359
M. Wt: 196.33 g/mol
InChI Key: YDRFOLNEPACMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Methylcyclohexyl)methyl)piperazine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This piperazine derivative is provided for Research Use Only and is not intended for human or veterinary applications. Piperazine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and chemical biology . The piperazine ring is a versatile scaffold in drug design, present in a wide array of biologically active molecules . The structural versatility of the piperazine nucleus allows for extensive chemical modifications, and trivial changes in its substitution pattern can lead to significant differences in biological activity . The (4-methylcyclohexyl)methyl group attached to the piperazine ring is a lipophilic moiety that may influence the compound's properties and its ability to interact with biological targets. Piperazine-containing compounds are investigated for a broad spectrum of biological activities, including potential effects on the central nervous system, as well as antimicrobial and anticancer properties . Furthermore, the two nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of drug candidates, such as water solubility, which is a crucial factor in bioavailability . Research into novel piperazine derivatives like this compound is fundamental for probing biological pathways and identifying new therapeutic targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2 B13580359 1-((4-Methylcyclohexyl)methyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-[(4-methylcyclohexyl)methyl]piperazine

InChI

InChI=1S/C12H24N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h11-13H,2-10H2,1H3

InChI Key

YDRFOLNEPACMDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CN2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 1 4 Methylcyclohexyl Methyl Piperazine and Analogues

Strategies for Piperazine (B1678402) Ring Formation in the Context of 1-((4-Methylcyclohexyl)methyl)piperazine Synthesis

The formation of the piperazine ring is a fundamental step in the synthesis of this target molecule. Several established methods can be adapted for this purpose, each with its own advantages in terms of efficiency and substrate scope.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including piperazines. These methods typically involve the formation of two carbon-nitrogen bonds to close the six-membered ring. One common approach involves the reaction of a 1,2-diamine with a dielectrophile. For instance, the cyclization of an N-substituted ethylenediamine (B42938) derivative with a suitable two-carbon synthon can yield the piperazine core.

Another notable cyclization strategy is the reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from acyclic precursors and can offer stereochemical control. nih.gov The process involves the catalytic hydrogenation of bis(oximinoalkyl)amines, which can be synthesized through the double Michael addition of nitrosoalkenes to primary amines. nih.gov

A practical one-pot method for the synthesis of N-heteroalkyl-N'-tosylpiperazines has also been reported, which proceeds under mild conditions and offers moderate to high yields. This approach involves a cyclization reaction that is mechanistically postulated to proceed via an aliphatic nucleophilic substitution (SN2) pathway. researchgate.net

Starting MaterialsReagents and ConditionsProduct TypeYield (%)Reference
N-substituted ethylenediamineDielectrophile (e.g., 1,2-dihaloethane)N-substituted piperazineVariableGeneral Knowledge
Bis(oximinoalkyl)aminesH₂, Pd/CSubstituted piperazinesModerate to Good nih.gov
Diamine and DiolRuthenium(II) catalystN-alkyl piperazinesGood organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules, including piperazine derivatives.

The Ugi reaction, a well-known MCR, has been successfully employed in the synthesis of piperazine-based scaffolds. nih.gov A split-Ugi methodology, in particular, is suitable for bis-secondary diamines like piperazine and can generate a diverse array of substituted piperazines in a single step. nih.gov This approach allows for the regioselective desymmetrization of the piperazine core, with one nitrogen atom being acylated and the other alkylated, without the need for protecting groups. nih.gov

Another MCR approach involves a tetrazole Ugi reaction followed by an intramolecular SN2 cyclization to assemble highly substituted piperazines. nih.gov This versatile de novo synthesis can be performed in a two-step, one-pot procedure. nih.gov

MCR TypeKey ReactantsKey FeaturesReference
Split-Ugi ReactionPiperazine, aldehyde, isocyanide, carboxylic acidRegioselective desymmetrization, good yields nih.gov
Tetrazole Ugi ReactionAmine, aldehyde/ketone, isocyanide, azideFollowed by intramolecular cyclization, good for diversity nih.govnih.gov
Enol-Ugi/Reduction/CyclizationImine, enol, isocyanideLeads to chromenopyrazines, a class of piperazine derivatives organic-chemistry.org

Installation of the 4-Methylcyclohexyl Moiety

Once the piperazine ring is formed (or if piperazine itself is used as a starting material), the next critical step is the introduction of the 4-methylcyclohexylmethyl group onto one of the nitrogen atoms. Several standard organic chemistry transformations can be employed for this purpose.

Alkylation Strategies at Piperazine Nitrogen

Direct N-alkylation of piperazine with a suitable alkylating agent is a straightforward approach. To achieve mono-alkylation and avoid the formation of the undesired 1,4-disubstituted product, it is common to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group can then be removed in a subsequent step.

The alkylating agent would typically be (4-methylcyclohexyl)methyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction.

A simple synthesis of N-alkylpiperazines has been reported involving the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net

Piperazine DerivativeAlkylating AgentBase/ConditionsProductYield (%)Reference
N-Boc-piperazine(4-methylcyclohexyl)methyl bromideK₂CO₃, Acetone, refluxN-Boc-1-((4-methylcyclohexyl)methyl)piperazineGood (expected) mdpi.comresearchgate.net
N-AcetylpiperazineAlkyl halideK₂CO₃, DMFN-Alkyl-N'-acetylpiperazine69-90 (for various alkyls) researchgate.net
Piperazine (excess)Alkyl halidePyridine, refluxMono-alkylated piperazineVariable[General Method]

Reductive Amination Procedures

Reductive amination is a highly effective method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of N-alkyl amines, including piperazine derivatives. nih.gov This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of piperazine with an aldehyde or ketone, which is then reduced in situ by a suitable reducing agent to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of piperazine with 4-methylcyclohexanecarbaldehyde. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.govorganic-chemistry.org Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions over carbonyl groups. nih.gov

AmineCarbonyl CompoundReducing AgentConditionsProductYield (%)Reference
Piperazine4-MethylcyclohexanecarbaldehydeNaBH(OAc)₃1,2-Dichloroethane (B1671644), RTThis compoundGood (expected) nih.gov
2-(Piperazin-1-yl)ethanamineN-methyl-4-piperidoneNaBH(OAc)₃Acetonitrile (B52724), RT2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine derivative60 nih.gov
Various aminesVarious aldehydes/ketonesH₂, Co catalyst80 °C, 1-10 bar H₂Primary aminesup to 99 organic-chemistry.org

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. scbt.com While typically used for the synthesis of N-arylpiperazines, modifications of these methods can also be applied for N-alkylation.

This approach would involve the reaction of piperazine with a (4-methylcyclohexyl)methyl halide or sulfonate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. While this method is highly versatile, its application for the synthesis of simple N-alkylpiperazines might be less common than the more classical alkylation or reductive amination methods due to the cost and sensitivity of the catalysts.

AmineElectrophileCatalyst/Ligand/BaseKey FeaturesReference
PiperazineAryl/Heteroaryl HalidePd catalyst, Phosphine ligand, BaseForms C(sp²)-N bonds, widely used in pharma scbt.com
Aliphatic AminesFive-Membered Heteroaryl HalidesPd precatalyst, tBuBrettPhos, BaseFunctional group tolerant, good yields nih.gov

Precursor Chemistry and Starting Material Derivatization

The synthesis of the target compound, this compound, is fundamentally dependent on the preparation and functionalization of its two key structural components: the 4-methylcyclohexane moiety and the piperazine ring.

Synthesis and Functionalization of Cyclohexane (B81311) Derivatives

The primary precursor for the (4-methylcyclohexyl)methyl group is 4-methylcyclohexanemethanol (MCHM). Historically, this alicyclic primary alcohol was first prepared in 1908 through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. wikipedia.org It also arises as a byproduct during the industrial production of cyclohexanedimethanol via the hydrogenation of dimethyl terephthalate. wikipedia.org Commercial MCHM is typically a mixture of cis and trans isomers. wikipedia.org

To couple this cyclohexane derivative to the piperazine ring, the hydroxyl group of MCHM must be converted into a more reactive functional group. Two principal pathways are employed:

Conversion to an Alkyl Halide: The alcohol can be transformed into a corresponding (4-methylcyclohexyl)methyl halide (e.g., chloride or bromide). This creates a potent electrophile suitable for direct nucleophilic substitution reactions with the piperazine amine.

Oxidation to an Aldehyde: MCHM can be oxidized to form 4-methylcyclohexanecarbaldehyde. This aldehyde serves as a key substrate for reductive amination, a powerful method for C-N bond formation. researchgate.net

Preparation of Substituted Piperazine Intermediates

Piperazine possesses two secondary amine nitrogens, presenting a significant challenge for selective mono-N-alkylation. Direct reaction with an alkylating agent often leads to a mixture of mono- and di-substituted products, as well as potential quaternary ammonium (B1175870) salts, complicating purification and reducing the yield of the desired product. researchgate.net

To overcome this, a common strategy is to temporarily "block" or "protect" one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield 1-Boc-piperazine. This reaction ensures that subsequent alkylation occurs selectively at the unprotected nitrogen atom. researchgate.netmdpi.com After the successful attachment of the (4-methylcyclohexyl)methyl group, the Boc protecting group can be readily removed under acidic conditions to yield the final mono-substituted product. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Achieving an efficient synthesis of this compound hinges on carefully optimizing the reaction conditions for the crucial C-N bond-forming step. This involves a meticulous selection of catalysts, solvents, and energy sources to maximize yield and minimize reaction time.

Catalyst Selection and Optimization

The choice of catalyst is dictated by the synthetic route. For the reductive amination pathway, which couples 4-methylcyclohexanecarbaldehyde with piperazine, common laboratory-scale reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.netnih.gov For industrial-scale synthesis, catalytic hydrogenation is preferred, employing catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or more recently developed cobalt-containing composites under a hydrogen atmosphere. nih.govmdpi.com

Alternatively, a more atom-economical approach known as N-alkylation via hydrogen borrowing (or hydrogen autotransfer) allows for the direct coupling of 4-methylcyclohexanemethanol with piperazine. This method avoids the need to pre-oxidize the alcohol or convert it to a halide. It relies on sophisticated transition-metal catalysts, typically based on iridium or ruthenium, that transiently oxidize the alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine, regenerating the catalyst. nih.gov

Reaction TypeCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Reductive AminationNaBH(OAc)₃ (STAB)DCE or THF, Room TempMild, selective, high functional group toleranceStoichiometric waste, cost
Reductive AminationH₂ / Pd/CMethanol (B129727)/Ethanol (B145695), Elevated H₂ pressureClean, high yield, scalableRequires pressure equipment, potential for over-reduction
Reductive AminationH₂ / Co-compositesToluene, 100-150°C, 100-150 bar H₂High yields for aromatic aldehydesHarsh conditions (high temp & pressure)
N-Alkylation (Hydrogen Borrowing)Iridium/Graphene Nanostructured Catalyst (GIrNC)110°C, Solvent-freeAtom-economical, green (no solvent), reusable catalystHigh temperature, catalyst cost

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in reaction efficiency. For reductive aminations using borohydride (B1222165) reagents, chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (DCE) are common, though greener alternatives such as ethyl acetate (B1210297) are increasingly preferred. acsgcipr.org In catalytic hydrogenations, alcohols like methanol or ethanol are frequently used, but care must be taken as they can sometimes participate in the reaction, leading to undesired byproducts. acsgcipr.org

Reaction kinetics are primarily influenced by temperature and reactant concentrations. While higher temperatures generally accelerate the reaction, they can also promote the formation of side products or cause catalyst degradation. Therefore, an optimal temperature must be determined to balance reaction rate and selectivity. Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrates and the efficiency of the catalytic system. nih.gov

SolventReaction TypeTypical OutcomeNotes
Dichloromethane (DCM)Reductive AminationEffective, widely usedEnvironmental and health concerns
1,2-Dichloroethane (DCE)Reductive AminationEffective, widely usedEnvironmental and health concerns
Ethyl Acetate (EtOAc)Reductive AminationGood, environmentally friendlier alternativeRecommended for greener synthesis acsgcipr.org
Methanol (MeOH)Catalytic HydrogenationCommonly usedCan potentially act as a reactant with some catalysts acsgcipr.org
None (Solvent-free)Catalytic N-AlkylationHigh efficiency with specific catalystsReduces waste, simplifies workup nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. Instead of conventional conductive heating, microwave irradiation directly and efficiently heats the reactants and solvent, leading to a dramatic reduction in reaction times—often from hours to mere minutes. nih.gov

This method has been successfully applied to the N-alkylation of various heterocyclic compounds, including piperazines. semanticscholar.orgrsc.org The reaction of a (4-methylcyclohexyl)methyl halide with piperazine can be significantly expedited using microwave heating, often in the presence of a base like potassium carbonate and a small amount of a high-boiling polar solvent such as N,N-dimethylformamide (DMF). nih.gov This approach not only shortens the synthesis time but can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov

MethodTypical Reaction TimeEnergy InputAdvantagesDisadvantages
Conventional Heating (Oil Bath)Several hours to >24 hoursConductive, slow, inefficientSimple setupLong reaction times, potential for side product formation
Microwave IrradiationMinutesDirect dielectric heating, rapid, efficientDrastically reduced reaction times, often higher yields, cleaner reactions nih.govRequires specialized equipment

Solid-Phase Synthetic Approaches for Analog Libraries

The generation of chemical libraries for drug discovery and optimization has been significantly advanced by the advent of solid-phase synthesis. This methodology allows for the efficient, parallel synthesis of a large number of compounds with a common core structure, facilitating the exploration of structure-activity relationships. For the synthesis of libraries based on the this compound scaffold, solid-phase approaches offer a robust platform for introducing diversity at various positions of the piperazine ring.

A common strategy for the solid-phase synthesis of N-substituted piperazine libraries involves the initial immobilization of a piperazine derivative onto a solid support. This is often achieved by linking one of the nitrogen atoms of the piperazine ring to the resin via a suitable linker. The second nitrogen atom is then available for chemical modification.

One plausible approach for creating a library of this compound analogues is to utilize a resin-bound piperazine. The synthesis can be initiated by attaching a mono-protected piperazine, such as Boc-piperazine, to a resin. Subsequent deprotection of the second nitrogen allows for the introduction of the (4-methylcyclohexyl)methyl group or other cycloalkylmethyl moieties through reductive amination with the corresponding aldehyde. Further diversity can be introduced by modifying the piperazine ring before or after the introduction of the primary substituent.

A key advantage of solid-phase synthesis is the ability to drive reactions to completion by using an excess of reagents, with purification simplified to washing the resin-bound product. The final compounds are then cleaved from the solid support for biological screening.

Detailed Research Findings:

While specific literature on the solid-phase synthesis of this compound is not extensively available, the principles can be extrapolated from established methods for the synthesis of N-alkylpiperazine libraries. A representative solid-phase synthesis scheme is outlined below:

Scheme 1: General Solid-Phase Synthesis of 1-(Cycloalkylmethyl)piperazine Analogues

Resin Loading: A suitable resin, such as a 2-chlorotrityl chloride resin, is reacted with a large excess of a mono-N-protected piperazine (e.g., N-Boc-piperazine) in a solvent like dichloromethane (DCM) in the presence of a base such as diisopropylethylamine (DIPEA).

Deprotection: The protecting group (e.g., Boc) on the resin-bound piperazine is removed. For a Boc group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in DCM.

Reductive Amination: The free secondary amine on the resin is then reacted with a cycloalkylcarboxaldehyde (e.g., 4-methylcyclohexanecarboxaldehyde) in the presence of a reducing agent. A common reagent for this step is sodium triacetoxyborohydride (STAB) in a solvent like dichloroethane (DCE) or a mixture of trimethyl orthoformate (TMOF) and methanol. This step introduces the desired cycloalkylmethyl group.

Derivatization (Optional): If further diversity is desired, the second nitrogen of the piperazine can be functionalized prior to cleavage. This would typically involve using an orthogonally protected piperazine derivative in the initial resin loading step.

Cleavage: The final compound is cleaved from the resin. For a 2-chlorotrityl linker, this is typically accomplished under mild acidic conditions, such as with a solution of TFA in DCM, which yields the desired 1-(cycloalkylmethyl)piperazine analogue.

The following interactive data table illustrates a hypothetical library of analogues that could be synthesized using this solid-phase approach, showcasing the diversity that can be achieved by varying the cycloalkylaldehyde in the reductive amination step.

Compound ID Cycloalkylaldehyde Used Resulting Substituent Expected Molecular Weight ( g/mol )
A-1 4-Methylcyclohexanecarboxaldehyde(4-Methylcyclohexyl)methyl196.35
A-2 CyclohexanecarboxaldehydeCyclohexylmethyl182.32
A-3 4-Ethylcyclohexanecarboxaldehyde(4-Ethylcyclohexyl)methyl210.38
A-4 4-Propylcyclohexanecarboxaldehyde(4-Propylcyclohexyl)methyl224.40
A-5 CyclopentanecarboxaldehydeCyclopentylmethyl168.29
A-6 3-Methylcyclohexanecarboxaldehyde(3-Methylcyclohexyl)methyl196.35

Further diversification can be achieved by introducing substituents on the piperazine ring itself. For instance, starting with a resin-bound substituted piperazine would allow for the generation of libraries with variations at other positions of the heterocyclic core. The table below outlines a potential library based on the derivatization of the second piperazine nitrogen with various acylating and sulfonylating agents prior to cleavage.

Compound ID Core Structure Reagent for N'-derivatization Final Compound Structure Expected Molecular Weight ( g/mol )
B-1 This compoundAcetyl Chloride1-Acetyl-4-((4-methylcyclohexyl)methyl)piperazine238.39
B-2 This compoundBenzoyl Chloride1-Benzoyl-4-((4-methylcyclohexyl)methyl)piperazine300.45
B-3 This compoundMethanesulfonyl Chloride1-((4-Methylcyclohexyl)methyl)-4-(methylsulfonyl)piperazine274.45
B-4 This compoundBenzenesulfonyl Chloride1-(Benzenesulfonyl)-4-((4-methylcyclohexyl)methyl)piperazine336.51

The solid-phase synthesis approach, coupled with combinatorial chemistry principles, provides a powerful and efficient means to generate large libraries of this compound analogues. This enables a comprehensive exploration of the chemical space around this scaffold, which is crucial for the identification of lead compounds with optimized biological activity.

Stereochemical Considerations and Conformational Analysis

Chirality and Stereoisomerism in the 4-Methylcyclohexyl Substituent

The presence of two different substituents at the C1 and C4 positions of the cyclohexane (B81311) ring—specifically the methyl group and the piperazinomethyl group—gives rise to diastereomerism. This results in cis and trans isomers, which have distinct stereochemical properties.

The cis isomer, where both substituents are on the same face of the ring, possesses a plane of symmetry and is therefore an achiral, meso compound. In contrast, the trans isomer, with substituents on opposite faces, lacks a plane of symmetry and is chiral. It exists as a pair of non-superimposable mirror images, or enantiomers, forming a racemic mixture.

Table 1: Stereoisomers of 1-((4-Methylcyclohexyl)methyl)piperazine

Isomer Chirality Description
cis Achiral A meso compound with a plane of symmetry.
trans Chiral Exists as a racemic mixture of two enantiomers (1R,4R) and (1S,4S).

The synthesis of enantiomerically pure forms of the trans isomer of this compound necessitates the use of chiral starting materials or asymmetric synthetic strategies. Common approaches to obtain enantiomerically pure intermediates, such as derivatives of 4-methylcyclohexane, include:

Chiral Resolution: This classical method involves separating a racemic mixture of a key intermediate, for instance, trans-4-methylcyclohexanecarboxylic acid. This is achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like fractional crystallization.

Asymmetric Synthesis: Modern synthetic methods can create the desired stereocenter with a high degree of enantioselectivity. This can involve using chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction, such as an asymmetric hydrogenation of a cyclohexene (B86901) precursor. rsc.org

Diastereoselective synthesis is crucial for controlling the relative stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring. beilstein-journals.orgnih.gov These pathways often rely on the steric influence of existing groups on the molecule to direct incoming reagents to a specific face of the ring. For example, the catalytic hydrogenation of a 4-methylcyclohexylidene derivative can lead to a preferential formation of either the cis or trans product, depending on the catalyst and reaction conditions that favor delivery of hydrogen from the less sterically hindered face. Cascade reactions, such as inter- and intramolecular Michael additions, are also powerful tools for constructing highly substituted cyclohexanone (B45756) rings with high diastereoselectivity. beilstein-journals.orgnih.gov

Conformational Preferences of the Piperazine (B1678402) Ring

The piperazine ring is not planar and, similar to cyclohexane, its most thermodynamically stable conformation is the chair form. nih.govresearchgate.net This arrangement minimizes both angular and torsional strain. However, the piperazine ring is a dynamic system, capable of undergoing ring inversion and nitrogen inversion.

A key feature of the piperazine ring is the rapid pyramidal inversion, also known as nitrogen inversion, at its two nitrogen atoms. wikipedia.orgucla.edu This process involves the nitrogen atom and its three attached groups moving through a planar transition state to an inverted pyramidal geometry, much like an umbrella turning inside out. wikipedia.org

The large (4-methylcyclohexyl)methyl group attached to one of the piperazine nitrogens significantly influences the ring's conformational equilibrium. Due to steric hindrance, this bulky substituent has a strong preference for the equatorial position on the piperazine chair. rsc.orgrsc.org An axial orientation would lead to unfavorable steric interactions with the axial hydrogen atoms on the same side of the ring.

Furthermore, N-functionalized piperazines exhibit complex conformational behaviors. rsc.org Studies on related N-acylated piperazines have shown that substituents not only affect the chair conformation equilibrium but also the activation energy barriers for both ring inversion and hindered rotation around the N-C bond, with activation energies calculated to be between 56 and 80 kJ mol⁻¹. rsc.orgnih.govrsc.org While the (4-methylcyclohexyl)methyl group is attached via an alkyl linkage rather than an acyl one, the principle remains that large substituents dictate a strong conformational preference and can influence the dynamics of the ring system.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring exists predominantly in a chair conformation, which is the most stable arrangement, free of angle and torsional strain. spcmc.ac.inpressbooks.pub Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. masterorganicchemistry.com The interconversion between two chair forms is known as a ring flip, during which all axial substituents become equatorial and vice versa. masterorganicchemistry.com

The stability of a particular chair conformer is largely determined by steric interactions. Axial substituents experience destabilizing 1,3-diaxial interactions, which are steric clashes with other axial atoms. openochem.org For this reason, substituents, particularly bulky ones, preferentially occupy the equatorial position. pressbooks.pub The energy difference between the axial and equatorial conformers is known as the A-value.

For the methyl group in methylcyclohexane, the equatorial conformer is more stable than the axial conformer by approximately 1.74 kcal/mol (7.6 kJ/mol). pressbooks.pubopenochem.org In this compound, both the methyl group and the larger piperazinomethyl group will strongly prefer equatorial positions to minimize steric strain.

This preference dictates the most stable conformation for the diastereomers:

trans-1,4-disubstitution: The most stable conformer is the diequatorial chair, where both the methyl group and the piperazinomethyl group occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions. libretexts.org

Table 2: Conformational Free Energy (A-Values) of Cyclohexane Substituents

Substituent A-Value (kcal/mol) Preferred Position
-CH₃ (Methyl) 1.74 Equatorial
-CH₂-R (Substituted Methyl) ~1.8 Equatorial
Larger Alkyl Groups >2.0 Equatorial

Data sourced from studies on monosubstituted cyclohexanes. pressbooks.pubmasterorganicchemistry.comopenochem.org

Impact of Stereochemistry on Molecular Interactions (General Principles)

The stereochemistry of a molecule is a critical determinant of its interaction with other chiral molecules, particularly in biological systems where receptors, enzymes, and other proteins are inherently chiral. washington.edunih.gov The specific three-dimensional arrangement of atoms defines a molecule's shape, which governs how it fits into a binding site. mhmedical.com Enantiomers of a chiral drug, despite having identical chemical formulas, can exhibit profound differences in their pharmacological and pharmacokinetic profiles. nih.gov

Stereoselectivity in Receptor Binding

Biological receptors can differentiate between stereoisomers, a phenomenon known as stereoselectivity. washington.edu This recognition is often explained by the "three-point interaction" model, which posits that for a chiral molecule to bind effectively and elicit a response, at least three points of interaction between the molecule and the receptor must be established. nih.gov One enantiomer may achieve this optimal three-point fit, while its mirror image cannot, resulting in a significant difference in binding affinity and biological activity. nih.gov

This differential binding can lead to a range of outcomes:

Varied Potency: One isomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be significantly less active or inactive. researchgate.net

Different Biological Actions: In some cases, two enantiomers can have qualitatively different effects. For instance, one may act as an agonist (activating a receptor) while its counterpart acts as an antagonist (blocking the receptor). washington.edu

Distinct Side-Effect Profiles: The distomer, even if inactive at the primary target, might interact with other receptors or enzymes, leading to unwanted side effects. washington.edunih.gov

Thermodynamic Basis of Stereoselective Interactions

The binding of a ligand to a receptor is governed by thermodynamic principles. The stereochemical configuration of a molecule can influence the thermodynamics of this binding process. nih.gov Studies on other compounds have shown that the binding of different stereoisomers to the same receptor can be driven by different thermodynamic forces. nih.gov For example, the binding of one isomer might be an enthalpy-driven process (dominated by the formation of strong, favorable interactions), whereas the binding of another isomer could be entropy-driven (dominated by the release of water molecules from the binding site and increased conformational freedom). nih.govnih.gov These thermodynamic differences underscore the distinct molecular interactions that each stereoisomer can form within a chiral binding pocket. nih.gov

Table 2: General Principles of Stereochemistry in Molecular Interactions
PrincipleDescriptionConsequence
Chiral Recognition Biological targets (e.g., receptors, enzymes) are chiral and can differentiate between stereoisomers. nih.govLeads to stereoselective binding, where one isomer binds more strongly than another.
Three-Point Interaction Model Requires a minimum of three distinct interaction points for effective chiral recognition between a ligand and a receptor. nih.govExplains why one enantiomer may be biologically active while its mirror image is not.
Differential Pharmacological Activity Stereoisomers can have different potencies and even opposing biological effects (e.g., agonist vs. antagonist). washington.eduThe therapeutic profile of a racemic mixture can be complex and different from that of a single, pure enantiomer. nih.gov
Thermodynamic Differentiation The binding of different isomers to a receptor can be driven by distinct thermodynamic forces (enthalpy vs. entropy). nih.govnih.govReflects different binding modes and molecular interactions within the receptor's binding site.

Structure Activity Relationship Sar Studies and Molecular Interactions

Modulation of the Piperazine (B1678402) Ring Substitutions and their Effects on Molecular Recognition

The nature of the substituent on the piperazine nitrogen atoms can profoundly influence how a ligand interacts with its biological target. nih.gov N-substitution can accommodate a wide variety of chemical groups, from simple alkyl chains to complex heterocyclic systems, each imparting distinct properties to the parent molecule. nih.govrsc.org

For instance, in a series of dopamine (B1211576) D2/D3 receptor ligands, the introduction of various substituted indole (B1671886) rings on the piperazine nitrogen was well-tolerated, indicating that this position is amenable to significant structural modifications. nih.gov Similarly, studies on natural product derivatives have shown that introducing piperazine and methylpiperazine substituents can lead to higher antiproliferative potency compared to morpholine (B109124) or pyrrolidine (B122466) analogs. nih.gov This highlights that the presence and nature of the N-substituent are key for biological activity. nih.gov

The electronic properties of the N-substituent also play a crucial role. In one study, it was noted that the basicity of the piperazine nitrogen connected to an aromatic moiety was reduced; however, this loss of basicity did not negatively impact receptor affinity, suggesting that its role in direct ionic or hydrogen bonding with the receptor was minimal in that specific context. nih.gov Conversely, other research has demonstrated that bulky, lipophilic moieties attached to the piperazine heterocycle can improve activity against certain targets. mdpi.com The specific impact of a substituent is highly dependent on the topology and chemical environment of the target's binding site.

Table 1: Effect of N-Substituents on Piperazine Moiety Activity
Parent Compound ClassN-Substituent ModificationObserved Effect on Activity/InteractionReference
Dopamine D3 Receptor LigandsSubstituted Indole RingsMaintained high affinity and selectivity for D3 receptor. nih.gov
Chalcone-dithiocarbamate HybridsVarious substituents on piperazineSubstituents were found to be important for inhibitory activity against PC3 cancer cells. nih.gov
Celastrol DerivativesPiperazine vs. Aniline, Piperidine, MorpholinePiperazine-containing derivatives showed better activity, suggesting the nitrogen atoms are favorable as hydrogen bond acceptors. nih.gov
Antimycobacterial AgentsBulky lipophilic moietiesParadoxically improved in vitro activity against M. tuberculosis H37Rv. mdpi.com

The two nitrogen atoms of the piperazine ring are key pharmacophoric elements, capable of acting as both hydrogen bond donors (when protonated or bearing an N-H bond) and acceptors. researchgate.netnih.gov This dual capability allows the piperazine moiety to form crucial interactions with biological targets, contributing significantly to binding affinity. biointerfaceresearch.com

Studies have confirmed that piperazine derivatives with N-H bonds can form stabilizing hydrogen bonds, such as N-H···O-C and N-H···π interactions. nih.gov The presence of the N-H bond is considered critical for these interactions, as bis-alkyl-substituted piperazine compounds may not exhibit the same effect. nih.gov In different molecular contexts, these nitrogen atoms are involved in various hydrogen bonding networks, which are essential for molecular recognition. nih.gov

However, the importance of both nitrogen atoms is context-dependent. In a study of analogs of the σ₂-agonist PB28, it was found that both basic nitrogen atoms were necessary to ensure high affinity for the σ₂ receptor. nih.govresearchgate.net When one of the nitrogen atoms was replaced or converted to a less basic amide, the affinity dropped significantly. nih.govresearchgate.net Conversely, in a series of dopamine D3 receptor ligands, the nitrogen atom attached to an aryl group was found to be less basic and likely had minimal involvement in hydrogen bonding or ionic interactions with the receptor, without compromising affinity. nih.gov This indicates that one nitrogen may serve a structural or scaffolding role while the other engages in key electrostatic interactions.

Exploration of the Cyclohexyl Moiety Modifications and their Influence on Molecular Interactions

The cyclohexyl group is a non-polar, lipophilic moiety that can engage in van der Waals and hydrophobic interactions within a receptor's binding pocket. Its size, shape, and stereochemistry are important factors influencing ligand binding and selectivity. nih.govresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug design as biological systems are chiral and can differentiate between stereoisomers. nih.govnih.gov Molecules with the same chemical formula but different spatial orientations can have vastly different biological activities. nih.gov

In the case of the 4-methylcyclohexyl group, the methyl substituent and the methylene-piperazine group can be oriented on the same side (cis) or on opposite sides (trans) of the cyclohexane (B81311) ring plane. wikipedia.orgopenstax.org These cis and trans isomers are distinct diastereomers that are not interconvertible without breaking bonds. openstax.org This difference in spatial arrangement can significantly impact how the molecule fits into a binding site. solubilityofthings.comresearchgate.net For example, one isomer might achieve a more favorable orientation for hydrophobic interactions, while the other might experience steric hindrance, leading to a difference in binding affinity and biological effect. nih.gov

The profound impact of such isomerism has been demonstrated in various systems. For instance, in a study of combretastatin (B1194345) A4, the cis-isomer showed potent biological activity by fitting into the colchicine (B1669291) binding site of tubulin, whereas the trans-isomer was inactive due to its different shape. researchgate.net This principle underscores the necessity of considering the specific stereochemistry of the 4-methylcyclohexyl group when evaluating the SAR of 1-((4-methylcyclohexyl)methyl)piperazine.

Table 2: Potential Diastereomers of this compound
IsomerDescription of Substituent OrientationPotential Impact on Molecular Interaction
cis-isomerThe methyl group and the methylene-piperazine group are on the same side of the cyclohexane ring.May present a different 3D shape, potentially leading to altered binding affinity or selectivity compared to the trans-isomer.
trans-isomerThe methyl group and the methylene-piperazine group are on opposite sides of the cyclohexane ring.May fit differently into a binding pocket, possibly allowing for more optimal or less favorable interactions than the cis-isomer.

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets. researchgate.net The cyclohexyl moiety is a classic example of a lipophilic group used in drug design to occupy hydrophobic pockets in target proteins. nih.gov

The size and lipophilic nature of the cyclohexyl group can significantly contribute to binding affinity through favorable van der Waals and hydrophobic interactions. researchgate.netacs.org However, SAR studies show that simply increasing lipophilicity does not always lead to improved activity. The specific shape and nature of the substituent are critical. In one study exploring inhibitors of Mycobacterium tuberculosis, replacing a cyclohexyl ring with a phenyl ring resulted in a complete loss of both biochemical and whole-cell activity. researchgate.net In another study on kinase inhibitors, replacing a chlorophenyl group with a cyclohexane group led to a significant decrease in activity, a change potentially attributed to altered lipophilicity and interactions. acs.org

These findings suggest that while the cyclohexyl group's lipophilicity is a key feature, its specific steric bulk and conformational properties are finely tuned for optimal interaction within its target binding site, and even seemingly similar hydrophobic groups like phenyl may not be suitable replacements.

Investigating the Linker Region between Cyclohexyl and Piperazine

The methylene (B1212753) (-CH2-) group in this compound serves as a linker, connecting the bulky cyclohexyl and piperazine moieties. While seemingly simple, the linker plays a pivotal role in positioning the two functional groups in the correct spatial orientation for effective interaction with a biological target. rsc.org

In many active compounds, functional moieties are connected via an amide or a methylene linker, demonstrating that direct attachment is not always necessary or optimal for high affinity. nih.gov The methylene linker in this compound provides a degree of rotational freedom, allowing the cyclohexyl and piperazine rings to adopt a low-energy conformation that is complementary to the topography of the receptor binding site.

Computational and Predictive SAR Models for Analog Design

While specific computational or predictive Structure-Activity Relationship (SAR) models for this compound are not extensively documented in publicly available research, the principles of these methodologies are widely applied to the broader class of piperazine derivatives for the design of novel analogs. These computational techniques are crucial in modern drug discovery for predicting the biological activity of new chemical entities, optimizing lead compounds, and understanding their interactions with biological targets at a molecular level. The following sections detail the common computational and predictive models used for the analog design of piperazine-containing compounds, which are directly applicable to scaffolds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, QSAR studies are instrumental in identifying the key physicochemical, electronic, and steric properties that govern their therapeutic effects.

Researchers develop QSAR models by calculating a wide range of molecular descriptors for a set of piperazine analogs with known activities. These descriptors are then correlated with the biological activity using statistical methods like Multiple Linear Regression (MLR) and non-linear methods. A study on arylpiperazine derivatives as potential antipsychotic agents, for instance, utilized a Genetic Function Algorithm (GFA) to select the most relevant descriptors for building a robust QSAR model. researchgate.net The resulting model showed high predictive capability, indicating its utility in designing new compounds with enhanced activity. researchgate.net

Another investigation into piperazine-based mTORC1 inhibitors successfully developed QSAR models that correlated biological inhibitory activity with six specific molecular descriptors: lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com The statistical significance of these models provides a reliable framework for predicting the activity of newly designed piperazine analogs. mdpi.com

Table 1: Statistical Validation of Representative QSAR Models for Piperazine Derivatives

Piperazine SeriesTargetModel TypeR² (Training Set)Q² (Cross-Validation)R² (Test Set)Key DescriptorsReference
Arylpiperazine DerivativesSerotonin Transporter (SERT)MLR (GFA)0.9440.8950.637SpMax6_Bhm, VP-3, geomDiameter, RDF35i, E1e researchgate.net
Piperazine DerivativesmTORC1MLRN/AN/A0.54ELUMO, ω, MR, Log S, PSA, n mdpi.com
Piperazinyl-glutamate-pyridinesP2Y12 AntagonistsCoMFA0.8140.5710.664Steric and Electrostatic Fields nih.gov
2-((pyridin-3-yloxy)methyl)piperazinesα7 Nicotinic Acetylcholine ReceptorCoMFA0.8540.541N/ASteric (13.84%) and Electrostatic (66.14%) Fields nih.gov

3D-QSAR and Molecular Field Analysis

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the SAR by considering the 3D arrangement of molecules. These models are particularly useful for designing analogs of conformationally flexible molecules like this compound.

CoMFA and CoMSIA calculate the steric and electrostatic fields around a series of aligned molecules and correlate these fields with their biological activities. The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov Similarly, a CoMFA study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives identified that electrostatic contributions (66.14%) were more significant than steric contributions (13.84%) for their anti-inflammatory activity. nih.gov These insights are invaluable for guiding the synthesis of new analogs with improved potency and selectivity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. This method is extensively used in the design of piperazine-based drugs to elucidate their binding modes and identify key interactions with amino acid residues in the target's active site.

For instance, in silico studies of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors used molecular docking to predict binding affinity, with some compounds showing docking scores of -7.17 to -7.41 kcal/mol. nih.gov In another study, docking and molecular dynamics simulations were employed to understand the binding of piperazine-based compounds to the sigma 1 receptor (S1R). nih.gov The simulations revealed the crucial amino acid residues involved in the interaction, providing a structural basis for the observed high affinity and a roadmap for future optimization. nih.gov

Molecular dynamics (MD) simulations further enhance the understanding obtained from docking by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. The combination of docking and MD simulations offers a powerful predictive tool for designing analogs with optimized target interactions.

Table 2: Representative Molecular Docking and Dynamics Studies on Piperazine Analogs

Piperazine SeriesBiological TargetComputational MethodKey FindingsReference
Piperidine/piperazine-based compoundsSigma 1 Receptor (S1R)Docking & MD SimulationsIdentified crucial amino acid residues for binding; elucidated the network of polar and hydrophobic interactions. nih.gov
Piperazine-substituted naphthoquinonesPARP-1Molecular DockingPredicted high binding affinity with docking scores up to -7.41 kcal/mol. nih.gov
Thiazolylhydrazine-piperazinesMonoamine Oxidase A (MAO-A)Molecular DockingIdentified key interactions with the active site, supporting observed selective MAO-A inhibition. mdpi.com
Piperazinyl-glutamate-pyridinesP2Y12 ReceptorDocking & MD SimulationsIdentified key amino acid residues and validated the stability of derived molecular conformations. nih.gov

Fragment-Based and In Silico Library Design

Modern drug design often employs fragment-based approaches and the screening of large virtual libraries. In silico design allows for the rapid generation and evaluation of thousands of potential analogs. For example, a fragment-based virtual library design was conducted to identify novel malic enzyme inhibitors, where the piperazine scaffold was identified as a promising motif. nih.gov This approach led to the synthesis of a focused library and the discovery of compounds with sub-micromolar inhibitory activity. nih.gov

Similarly, text mining and virtual screening of a database containing over 4,600 piperazine-containing compounds were used to identify new selective PARP1 inhibitors. tandfonline.com High-scoring compounds from the virtual screen were then subjected to more rigorous molecular dynamics simulations and free energy calculations to refine the predictions. tandfonline.com These high-throughput computational methods significantly accelerate the process of hit identification and lead optimization for piperazine-based drug candidates.

By leveraging these diverse computational and predictive SAR models, medicinal chemists can rationally design novel analogs of this compound and other piperazine-containing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Methods for Structural Confirmation (e.g., Advanced NMR techniques, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are cornerstone methods for confirming the molecular structure of 1-((4-Methylcyclohexyl)methyl)piperazine.

Advanced NMR Techniques: NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR techniques are employed for complete structural assignment.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment establishes longer-range (2-3 bond) correlations between protons and carbons.

Due to the conformational flexibility of the piperazine (B1678402) and cyclohexane (B81311) rings, dynamic NMR studies at variable temperatures can be particularly informative. nih.gov Similar to other N,N'-substituted piperazines, this compound can exhibit conformational isomers (rotamers) due to restricted rotation around C-N bonds and the ring-flipping of the piperazine and cyclohexane moieties. nih.gov Dynamic NMR experiments can determine the energy barriers for these conformational changes. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. taylorandfrancis.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass measurement, which is then used to calculate the molecular formula. taylorandfrancis.com For this compound (Molecular Formula: C₁₂H₂₄N₂), HRMS would be used to confirm this composition, distinguishing it from other potential isobaric compounds.

TechniqueInformation Provided for this compound
¹H NMR Chemical shift, integration, and coupling patterns of cyclohexane, methyl, and piperazine protons.
¹³C NMR Chemical shifts for each unique carbon atom in the molecule.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, confirming the attachment of the methylcyclohexyl group to the piperazine ring.
HRMS Highly accurate mass measurement to confirm the elemental formula (C₁₂H₂₄N₂).

Chromatographic Techniques for Analysis and Purification in Research Settings

Chromatography is essential for separating the target compound from reaction mixtures, identifying by-products, and quantifying purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques used.

HPLC is a versatile technique for the analysis and purification of non-volatile or thermally sensitive compounds. For a basic compound like this compound, reversed-phase HPLC is a suitable method. Method development involves optimizing parameters such as the column, mobile phase composition, pH, and detector settings to achieve good resolution and peak shape.

A typical starting point for method development could involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Table: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or Charged Aerosol Detector (CAD)

| Injection Volume | 5 µL |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures of volatile compounds. unodc.org It is particularly useful for identifying impurities and by-products in the synthesis of this compound. unodc.orgresearchgate.net The sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. unodc.org

Table: Representative GC-MS Method Parameters

Parameter Condition
Column 5% Phenyl/95% Methyl Silicone, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min
Ionization Mode Electron Ionization (EI), 70 eV

| Mass Range | 40-400 amu |

The this compound molecule lacks a strong chromophore, which results in poor sensitivity with HPLC-UV detection. To overcome this, derivatization strategies can be employed. jocpr.com This involves reacting the piperazine moiety with a reagent to attach a UV-active or fluorescent tag.

For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can react with the secondary amine of the piperazine to form a stable, UV-active derivative. jocpr.com This approach significantly lowers the limit of detection and limit of quantification, allowing for the analysis of trace amounts of the compound. jocpr.comresearchgate.net

Crystallographic Studies for Absolute Configuration and Conformation (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. taylorandfrancis.com For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles.

This technique would unambiguously establish:

The conformation of the piperazine ring (typically a chair conformation). researchgate.net

The conformation of the cyclohexane ring (chair conformation).

The stereochemical relationship between the methyl group and the piperazinylmethyl substituent on the cyclohexane ring (cis or trans).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding.

While a specific crystallographic study for this compound is not publicly available, analysis of related piperazine structures, such as 4-(Methylsulfonyl)piperazin-1-ium chloride, demonstrates the power of this technique in confirming chair conformations and detailing intermolecular hydrogen bonding networks within the crystal structure. researchgate.net

Trace Impurity Profiling in Synthetic Research

Identifying and quantifying trace impurities is a critical aspect of chemical research, ensuring the purity and integrity of the synthesized compound. The synthesis of this compound can potentially result in impurities from starting materials, reagents, or side reactions.

Common analytical techniques for impurity profiling include highly sensitive methods like GC-MS and LC-MS/MS. hakon-art.comfrontiersin.org These methods can detect impurities at parts-per-million (ppm) levels.

Table: Potential Impurities and Analytical Methods

Potential Impurity Potential Source Recommended Analytical Technique
Piperazine Unreacted starting material GC-MS, HPLC with derivatization
4-Methylcyclohexanecarbaldehyde Unreacted starting material GC-MS
Bis-(4-methylcyclohexylmethyl)piperazine Side reaction (over-alkylation) GC-MS, LC-MS
1-Methylpiperazine Impurity in piperazine starting material GC-MS researchgate.nethakon-art.com

Developing validated analytical methods to control these impurities is essential for ensuring the quality of the final compound for research purposes. hakon-art.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for predicting how a ligand, such as 1-((4-Methylcyclohexyl)methyl)piperazine, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

In a hypothetical molecular docking study, this compound would be docked into the binding site of a selected protein target. The simulation would generate various possible binding poses, or "modes," of the ligand within the active site. Each pose is assigned a score, often expressed in kcal/mol, which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Protein Target

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Binding Mode
Protein XData not availableData not available
Enzyme YData not availableData not available

This table is for illustrative purposes only, as no specific docking studies for this compound have been published.

Identification of Key Residues for Interaction

A crucial output of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, one might predict interactions involving the piperazine (B1678402) nitrogens (as potential hydrogen bond acceptors or donors) and the hydrophobic 4-methylcyclohexyl group.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and stability. The simulation would track the movements of each atom based on a force field, providing a view of how the molecule behaves in a more realistic, dynamic environment compared to the static picture from molecular docking. This can help in understanding the stability of a potential ligand-protein complex.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy.

Electronic Structure Analysis

DFT studies on this compound would involve calculating its electronic structure. This analysis can reveal details about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map could also be generated, highlighting electron-rich and electron-poor regions of the molecule, which are important for predicting intermolecular interactions.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO EnergyData not available
LUMO EnergyData not available
Dipole MomentData not available

This table is for illustrative purposes only, as no specific DFT studies for this compound have been published.

Spectroscopic Property Prediction (Theoretical)

Quantum chemical calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be valuable in interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. For this compound, theoretical IR spectra could help assign vibrational modes to specific functional groups within the molecule.

Pharmacophore Modeling for Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the absence of a known receptor structure, a pharmacophore model can be generated by aligning a set of active molecules and extracting their common chemical features. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural components and knowledge from related piperazine-containing compounds.

The key pharmacophoric features of this compound and its analogs would likely include:

A Hydrogen Bond Acceptor (HBA): The tertiary nitrogen atoms of the piperazine ring are capable of accepting hydrogen bonds.

A Positive Ionizable (PI) Feature: Under physiological pH, one of the nitrogen atoms of the piperazine ring is likely to be protonated, allowing for ionic interactions.

Hydrophobic (HY) Regions: The bulky and non-polar 4-methylcyclohexylmethyl substituent constitutes a significant hydrophobic feature. The cyclohexane (B81311) ring itself provides a distinct hydrophobic region.

The spatial relationship between these features is critical for molecular recognition by a target receptor. By understanding this arrangement, medicinal chemists can design new molecules that retain these key features while modifying other parts of the structure to improve properties such as potency and selectivity.

Table 1: Hypothetical Pharmacophore Features for this compound Analogs

Feature IDFeature TypeLocationVector DirectionRadius (Å)
HBA1Hydrogen Bond AcceptorPiperazine Nitrogen (N1)Towards lone pair1.5
PI1Positive IonizablePiperazine Nitrogen (N4)Isotropic1.0
HY1HydrophobicCentroid of Cyclohexane RingIsotropic2.5
HY2HydrophobicMethyl group on CyclohexaneIsotropic1.2

This table is illustrative and based on the general principles of pharmacophore modeling for piperazine-containing compounds.

Research on various piperazine derivatives has consistently highlighted the importance of a basic nitrogen center and hydrophobic moieties for their biological activity. nih.gov For instance, studies on sigma-1 receptor ligands have identified a central basic amine flanked by two hydrophobic domains as a common pharmacophore. openpharmaceuticalsciencesjournal.com The 4-methylcyclohexylmethyl group in this compound would serve as a significant secondary hydrophobic site. openpharmaceuticalsciencesjournal.com The conformationally restricted nature of the piperazine ring can also contribute to a more defined orientation of the substituents, which is advantageous for pharmacophore modeling. nih.gov

Chemical Reactivity and Derivatization Strategies in Research

Reactive Sites and Functional Group Interconversions on 1-((4-Methylcyclohexyl)methyl)piperazine

The principal reactive sites of this compound are the two nitrogen atoms of the piperazine (B1678402) ring. One nitrogen is tertiary, substituted with the (4-methylcyclohexyl)methyl group, while the other is a secondary amine. The secondary amine is the more reactive of the two, readily participating in a variety of chemical transformations.

The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity allows for a wide range of functional group interconversions, which are fundamental for the synthesis of diverse derivatives. Common reactions involving the secondary amine of N-alkylated piperazines include:

N-Alkylation: The secondary amine can be further alkylated using alkyl halides or other alkylating agents to produce unsymmetrically disubstituted piperazines. wikipedia.orgmdpi.com

N-Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution on electron-deficient aromatic rings. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to modify the electronic properties and biological activity of piperazine-containing molecules.

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form a new carbon-nitrogen bond, extending the molecular framework. mdpi.com

The bulky (4-methylcyclohexyl)methyl group may sterically hinder reactions at the adjacent tertiary nitrogen, making reactions at the distal secondary amine more favorable. The conformational flexibility of the piperazine ring, which can exist in chair and boat conformations, also plays a role in its reactivity. tandfonline.comnih.gov

Development of Chemical Probes and Ligands for Specific Molecular Targets

The piperazine scaffold is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds. tandfonline.comresearchgate.netrsc.org Its ability to be readily functionalized at both nitrogen atoms allows for the creation of large libraries of compounds for screening against various biological targets. The physicochemical properties of piperazine, such as its aqueous solubility and basicity, can be fine-tuned through substitution, making it an attractive moiety for modulating pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov

Derivatives of piperazine have been developed as ligands for a wide range of molecular targets, including:

G-protein coupled receptors (GPCRs)

Ion channels

Enzymes

Transporters

The versatility of the piperazine ring allows it to act as a central scaffold to which different pharmacophores can be attached, leading to the development of multi-target ligands. acs.org For instance, piperazine derivatives have been synthesized as anticancer agents, antipsychotics, antidepressants, and antihistamines. rsc.orgmdpi.comnbinno.com While there is no specific information available for this compound in the context of chemical probes, its structure suggests it could serve as a starting point for the synthesis of novel ligands. The lipophilic (4-methylcyclohexyl)methyl group could be beneficial for interactions with hydrophobic pockets in target proteins.

Exploration of Novel Derivatization Reactions for Analytical or Synthetic Purposes

For analytical purposes, derivatization of piperazine and its derivatives is often necessary, especially for detection by HPLC, as the parent compounds may lack a suitable chromophore or fluorophore. thermofisher.com The secondary amine of this compound is a prime target for such derivatization.

Common derivatizing agents for secondary amines include:

Derivatizing AgentAbbreviationDetection Method
o-Phthalaldehyde (with a thiol)OPAFluorescence
9-Fluorenylmethyl chloroformateFMOC-ClFluorescence, UV
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)DNS-ClFluorescence, UV
2-Naphthalenesulfonyl chlorideNSClUV

These reactions introduce a highly conjugated system or a fluorescent moiety onto the piperazine ring, significantly enhancing the sensitivity of detection. thermofisher.comnih.gov For example, pre-column derivatization with these reagents allows for the quantification of trace amounts of piperazine-containing compounds. nih.gov

From a synthetic standpoint, derivatization reactions are employed to build more complex molecules from the this compound scaffold. Recent advances in synthetic methodology have focused on the direct C-H functionalization of the piperazine ring, which was previously a significant challenge due to the presence of the two nitrogen atoms. mdpi.comnih.gov Techniques such as photoredox catalysis and directed lithiation are being explored to introduce substituents directly onto the carbon atoms of the piperazine ring, opening up new avenues for creating structurally diverse derivatives. mdpi.comnih.gov

Mechanistic Studies of Compound Degradation Pathways (in vitro, without human safety context)

The degradation of piperazine and its derivatives is a topic of interest, particularly in industrial applications such as carbon capture, where these compounds are subjected to harsh conditions. The two main degradation pathways are thermal degradation and oxidative degradation. utexas.eduresearchgate.net

Thermal Degradation

In the absence of oxygen, piperazine derivatives can undergo thermal degradation at elevated temperatures. acs.org The mechanism is thought to proceed through SN2 substitution reactions. utexas.eduutexas.edu For a compound like this compound, the degradation would likely be initiated by the nucleophilic attack of the secondary amine of one molecule on a carbon atom adjacent to a protonated nitrogen of another molecule, leading to ring-opening and the formation of oligomers. researchgate.net The rate of thermal degradation is influenced by temperature, concentration, and the presence of other species like CO2, which can affect the protonation state of the amine. acs.org Piperazine and its derivatives are generally more thermally stable than many other amines, such as monoethanolamine (MEA). researchgate.netacs.org The bulky (4-methylcyclohexyl)methyl group might influence the rate of thermal degradation due to steric effects.

Oxidative Degradation

In the presence of oxygen, piperazine derivatives can undergo oxidative degradation, which is often catalyzed by metal ions. utexas.eduutexas.edu This pathway is complex and can lead to a variety of degradation products. The reaction is thought to be initiated by the abstraction of a hydrogen atom from a carbon atom alpha to a nitrogen, forming a radical intermediate. researchgate.net

Common products of piperazine oxidative degradation include:

Ethylenediamine (B42938) utexas.edu

Ammonia

Carboxylic acids (e.g., formate, acetate) utexas.edu

Amides (e.g., N-formylpiperazine) researchgate.net

The specific degradation products and their rates of formation depend on factors such as oxygen concentration, temperature, and the presence of catalysts or inhibitors. utexas.edu The (4-methylcyclohexyl)methyl substituent in this compound could potentially undergo oxidation itself, although the piperazine ring is generally the more reactive part of the molecule.

Below is a table summarizing the major degradation products of the piperazine ring found in in vitro studies.

Degradation PathwayMajor Products
Thermal DegradationRing-opened oligomers, N-(2-aminoethyl)piperazine, Ammonium (B1175870), N-formylpiperazine utexas.eduresearchgate.net
Oxidative DegradationEthylenediamine, Formate, Acetate (B1210297), Amides, Ammonia utexas.eduutexas.edu

The Piperazine Scaffold in Advanced Chemical Design and Discovery

Piperazine (B1678402) as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is widely recognized as a "privileged scaffold" in the fields of chemical biology and medicinal chemistry. nih.govresearchgate.netnih.gov This designation stems from its frequent appearance in the molecular structures of a vast number of biologically active compounds and approved drugs across a wide spectrum of therapeutic areas. nih.govrsc.orgmdpi.com Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it an invaluable building block for the design of novel therapeutic agents. researchgate.netresearchgate.net

The utility of the piperazine moiety is demonstrated by its presence in drugs targeting a diverse range of biological targets, leading to applications as antipsychotics, antidepressants, antihistamines, anti-anginal agents, anticancer agents, and antivirals. researchgate.netnbinno.com The two nitrogen atoms within the piperazine ring provide key sites for chemical modification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov This inherent versatility enables medicinal chemists to fine-tune molecular properties to achieve desired therapeutic effects. nbinno.com

Structural Versatility and Conformational Flexibility of the Piperazine Core

The piperazine ring possesses significant structural versatility and conformational flexibility, which are key determinants of its biological activity. wisdomlib.orgnih.gov Similar to cyclohexane (B81311), the piperazine ring can adopt several conformations, including the low-energy chair form, as well as boat and twist-boat conformations. nih.gov The chair conformation is generally the most stable, but the molecule can interconvert between different forms. rsc.org This conformational flexibility allows piperazine-containing molecules to adapt their shape to fit into the binding sites of various biological targets, such as enzymes and receptors. nih.govmdpi.com

The energetic barriers for the transformation of these conformations are influenced by the nature of the substituents on the nitrogen atoms. nih.gov For instance, N-acylated piperazines exhibit more complex conformational behavior due to the hindered rotation around the amide bond, in addition to the ring's own conformational changes. rsc.org Temperature can also play a role, with higher temperatures allowing for more rapid rotation and interconversion between conformers. nih.govrsc.org

This dynamic nature is crucial for its function as a privileged scaffold. The ability to present its substituents in different spatial orientations allows a single piperazine-based molecule to potentially interact with multiple residues within a target's binding pocket, thereby enhancing binding affinity and specificity. nih.gov Computational methods like molecular docking and molecular dynamics simulations are often employed to study the conformational adaptability of piperazine derivatives and to predict their binding modes with biological targets. nih.govnih.gov Understanding the conformational landscape of the piperazine core is therefore a critical aspect of designing novel and effective therapeutic agents.

Design Principles for Incorporating the Piperazine Moiety into Novel Molecular Architectures

The incorporation of the piperazine moiety into novel molecular architectures is a well-established strategy in drug design aimed at optimizing both pharmacodynamic and pharmacokinetic properties. nih.govnbinno.com One of the primary design principles revolves around utilizing the two nitrogen atoms of the piperazine ring as points for diversification. nih.gov By attaching different functional groups to the N1 and N4 positions, medicinal chemists can systematically explore the chemical space and modulate the molecule's interaction with its biological target. nbinno.com

Another key principle is the use of the piperazine ring as a linker or spacer between two or more pharmacophoric elements. researchgate.net This approach is common in the design of compounds that need to bridge two binding sites on a target protein or to connect a recognition motif with a reactive group. The defined geometry and conformational flexibility of the piperazine ring allow for precise control over the distance and orientation of the linked fragments. mdpi.com

Role of Piperazine in Modulating Physicochemical Properties for Research Purposes (e.g., pKa, water solubility for in vitro studies)

The piperazine moiety plays a crucial role in modulating key physicochemical properties of molecules, which is of particular importance for in vitro research and early-stage drug discovery. nih.govnih.gov Two of the most significant properties influenced by the piperazine ring are its basicity (pKa) and water solubility.

pKa Modulation: Piperazine is a di-basic compound, meaning it can accept two protons. The pKa values of its conjugate acids are approximately 5.35 and 9.73 at 25°C. researchgate.netwikipedia.org This dual basicity allows piperazine-containing molecules to exist in different protonation states depending on the pH of the surrounding environment. nih.gov The basicity of the piperazine nitrogens can be readily tuned by the introduction of electron-donating or electron-withdrawing substituents. taylorandfrancis.com For instance, alkylation of the nitrogen atoms can alter the pKa, and the insertion of acyl or sulfonyl groups generally decreases the basicity. This modulation of pKa is critical for controlling a compound's ionization state, which in turn affects its solubility, membrane permeability, and interaction with biological targets. uregina.carsc.org

Below is a table showing the pKa values for piperazine and some of its derivatives, illustrating the effect of substitution on basicity.

CompoundpKa1pKa2Temperature (°C)
Piperazine9.735.3525
1-Methylpiperazine9.665.2725
2-Methylpiperazine9.395.0225
1-Ethylpiperazine9.174.9325
1,4-Dimethylpiperazine8.254.2325
1-(2-Hydroxyethyl)piperazine9.074.7925

Data sourced from various studies and compiled for illustrative purposes. uregina.ca

Water Solubility for In Vitro Studies: Poor aqueous solubility is a major hurdle in drug discovery, often hindering in vitro biological assays and subsequent development. nih.gov The piperazine scaffold is frequently incorporated into molecules to enhance their water solubility. mdpi.comresearchgate.net The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, forming charged species that are more readily solvated by water. nih.gov This increased solubility is highly advantageous for in vitro studies, ensuring that compounds can be accurately tested in aqueous buffer systems. solubilityofthings.com

The formation of salts with piperazine is a common strategy to improve the solubility of poorly soluble drugs. nih.govmdx.ac.uk For example, forming a salt with piperazine has been shown to significantly increase the aqueous solubility of several non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov This enhancement in solubility can also lead to improved dissolution rates, which is a critical factor for oral bioavailability. mdx.ac.uk

The following table provides examples of how the formation of a piperazine salt can improve the solubility of certain drugs.

DrugImprovement in Solubility with Piperazine Salt
Ibuprofen>10-fold increase
Indomethacin>10-fold increase
Sulindac>10-fold increase
Phenylbutazone>10-fold increase
Ketoprofen>10-fold increase
Flurbiprofen>10-fold increase

Data illustrates the significant improvement in solubility upon salt formation with piperazine. nih.govmdx.ac.uk

Future Directions and Emerging Research Avenues in 1 4 Methylcyclohexyl Methyl Piperazine Chemistry

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The future of synthesizing 1-((4-Methylcyclohexyl)methyl)piperazine and its derivatives is increasingly geared towards green and sustainable chemistry principles. researchgate.netresearchgate.net Traditional multi-step syntheses are often resource-intensive and can generate significant chemical waste. Modern research is focused on developing more efficient protocols that maximize atom economy, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.netresearchgate.netunibo.it

Key strategies that could be applied include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the piperazine (B1678402) or cyclohexane (B81311) rings would represent a significant leap in efficiency, bypassing the need for pre-functionalized starting materials. mdpi.com

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a sustainable approach to forming the core structure or introducing modifications. mdpi.com This method can facilitate reactions under mild conditions, often with high selectivity. mdpi.comorganic-chemistry.org

Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters, improve safety, and allow for easier scalability. mdpi.com This is particularly advantageous for optimizing reaction conditions and reducing waste. nih.gov

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could provide unparalleled stereoselectivity and reduce the reliance on harsh chemical reagents.

These modern synthetic methods aim to create a more sustainable lifecycle for the production of piperazine derivatives, aligning with the broader goals of green chemistry in the chemical and pharmaceutical industries. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for Piperazine Derivatives
MethodologyKey AdvantagesPotential Application to this compound SynthesisReferences
Conventional Synthesis (e.g., Reductive Amination)Well-established procedures.Baseline method involving reaction of 4-methylcyclohexanecarbaldehyde with piperazine. nih.govacs.org
Photoredox CatalysisMild reaction conditions, high functional group tolerance, sustainable energy source.Could enable novel C-C or C-N bond formations for creating analogues. researchgate.netmdpi.com
Flow ChemistryEnhanced safety, scalability, precise control, and reproducibility.Optimization of synthesis, potentially improving yield and purity. mdpi.comnih.gov
Microwave-Assisted SynthesisRapid reaction times, improved yields.Acceleration of key reaction steps, such as alkylation or coupling. researchgate.netresearchgate.net

Advanced Computational Methods for De Novo Design of Analogues

Computational chemistry offers powerful tools for the de novo design of novel analogues of this compound with tailored properties. researchgate.net Instead of relying solely on empirical synthesis and testing, in silico methods can predict the potential bioactivity and physicochemical properties of hypothetical molecules, thereby prioritizing the most promising candidates for synthesis. researchgate.netnih.gov

Future research in this area will likely involve:

Structure-Based Drug Design (SBDD): If a specific biological target is identified, molecular docking simulations can be used to predict how analogues of this compound might bind. nih.govrsc.org This allows for the rational design of modifications to the methylcyclohexyl or piperazine moieties to enhance binding affinity and selectivity. nih.govbenthamdirect.com

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, pharmacophore modeling can be used. nih.gov This involves identifying the key chemical features of this compound responsible for a particular biological effect. This model then serves as a template to design new molecules with similar or improved activity. frontiersin.orgnih.gov

Machine Learning and AI: Advanced algorithms can analyze large datasets of existing piperazine derivatives and their activities to predict the properties of new, unsynthesized compounds. mdpi.com This can accelerate the discovery of novel structures with desired characteristics.

ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities early in the design phase. researchgate.net This helps to filter out candidates that are likely to fail in later stages of development.

These computational approaches enable a more targeted and efficient exploration of the vast chemical space around the this compound scaffold. researchgate.net

Development of High-Throughput Screening Methodologies for Molecular Interaction Studies (in vitro)

To efficiently explore the potential biological targets of this compound and its computationally designed analogues, the development of high-throughput screening (HTS) methodologies is essential. nih.gov HTS allows for the rapid testing of thousands of compounds against a panel of biological targets, such as receptors or enzymes.

Emerging trends in this field include:

Miniaturization and Automation: The use of 384-well or even higher-density plate formats significantly increases throughput while reducing the consumption of reagents and test compounds. technologynetworks.com

Fluorescence-Based Assays: Non-radioactive screening methods, such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), are becoming standard. frontiersin.orgnih.govunistra.fr These assays are more amenable to automation and avoid the complications of handling radioactive materials. frontiersin.orgnih.gov For example, a fluorescently labeled ligand could be displaced from a target receptor by this compound, leading to a measurable change in the fluorescence signal. frontiersin.orgnih.gov

Cell-Based Phenotypic Screening: In addition to target-based assays, phenotypic screening in live cells can identify compounds that produce a desired biological effect without a priori knowledge of the specific molecular target.

These HTS techniques will be crucial for building a comprehensive profile of the molecular interactions of the this compound chemical family, identifying potential binding partners and paving the way for further investigation. researchgate.net

Table 2: High-Throughput Screening Techniques for Molecular Interaction Studies
TechniquePrincipleSuitability for Piperazine DerivativesReferences
Radioligand Binding AssayMeasures the displacement of a radiolabeled ligand from a receptor by a test compound.A traditional, highly sensitive method for quantifying binding affinity (Ki). nih.govnih.gov
Fluorescence Polarization (FP)Measures the change in polarization of fluorescent light when a small fluorescent ligand binds to a larger receptor. Displacement by a test compound alters the signal.Homogeneous, non-radioactive assay suitable for HTS to identify binding interactions. frontiersin.orgnih.gov
Time-Resolved FRET (TR-FRET)Measures energy transfer between a donor and acceptor fluorophore on a receptor and ligand. Binding or displacement events modulate the FRET signal.Robust and sensitive homogeneous assay format with low background interference. unistra.fr
Scintillation Proximity Assay (SPA)A radioligand bound to a receptor captured on a scintillating bead emits light. Displacement reduces the signal.Homogeneous radiochemical assay that does not require separation of bound and free ligand. nih.gov

Application of Advanced Analytical Techniques for Deeper Structural and Conformational Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to understanding its interactions with biological molecules. While basic characterization is routine, advanced analytical techniques can provide much deeper insights.

Future research will benefit from:

Advanced NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to determine the preferred conformation in solution. bohrium.com Dynamic NMR (DNMR) studies at variable temperatures can be used to quantify the energy barriers associated with conformational changes, such as the piperazine ring flip. beilstein-journals.orgrsc.orgresearchgate.net

Computational Modeling (DFT): Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different possible conformers, complementing experimental data from NMR and X-ray studies. bohrium.com

Vibrational Spectroscopy: Techniques like Raman and advanced FT-IR spectroscopy can probe the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions. ias.ac.in

These techniques, when used in combination, can build a detailed picture of the structural and dynamic properties of this compound, which is crucial for rationalizing its chemical behavior and biological interactions. nih.govrsc.org

Investigation of the Compound's Role as a Research Tool or Chemical Probe for Specific Biological Pathways (without clinical implications)

Beyond any direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical probes. mskcc.org A chemical probe is a highly selective small molecule used to interrogate the function of a specific protein or pathway in a biological system. nih.govacs.org The piperazine moiety is a common feature in molecules designed to interact with central nervous system targets, making this compound an interesting starting point for probe development. researchgate.netnih.govnih.gov

The development pathway for a chemical probe would involve:

Hit Identification: Using HTS (as described in 9.3), an initial interaction between this compound and a biological target, such as an orphan G protein-coupled receptor (GPCR), might be identified. nih.gov

Structure-Activity Relationship (SAR) Studies: A library of analogues would be synthesized to systematically explore how modifications to the structure affect binding affinity and selectivity for the target protein. benthamdirect.comnih.gov

Probe Optimization: The goal is to develop a compound with high potency (typically nanomolar affinity) and selectivity for the target of interest over other related proteins. nih.gov

Application: The optimized probe can then be used in in vitro experiments to study the function of its target protein. For example, it could be used to activate or inhibit a specific receptor to understand its role in a particular cellular signaling cascade. tandfonline.com Covalent or fluorescently tagged versions can also be developed to facilitate receptor isolation or imaging. acs.orgacs.org

By serving as a template for a selective chemical probe, this compound could become an important tool for basic research, helping to elucidate the function of previously uncharacterized biological pathways. mskcc.orgnih.gov

Q & A

Q. How to design a scalable purification protocol for chiral analogs?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phase (hexane:IPA with 0.1% DEA). For large-scale, simulate moving bed (SMB) chromatography or enzymatic resolution (lipases) can achieve >99% enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.